4-(2-Methylthiophenyl)-2-nitrophenol, 95%
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Overview
Description
4-(2-Methylthiophenyl)-2-nitrophenol, 95% (4-Methylthiophenol-2-nitro, 95%) is a compound of interest in scientific research due to its unique chemical and biochemical properties.
Scientific Research Applications
4-Methylthiophenol-2-nitro, 95% has been used in scientific research to investigate its biochemical and physiological effects. It has been used in studies of its antioxidant activity, its effect on cell proliferation, and its role in the inhibition of certain enzymes. It has also been used to study the effects of its metabolites on the body.
Mechanism of Action
The mechanism of action of 4-Methylthiophenol-2-nitro, 95% is not fully understood. It is believed to act as an antioxidant by scavenging free radicals and inhibiting the oxidation of other molecules. It is also believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methylthiophenol-2-nitro, 95% are not fully understood. It is believed to have antioxidant activity, which could help protect cells from damage caused by free radicals. It has also been shown to inhibit the activity of certain enzymes, such as COX-2, which could have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Methylthiophenol-2-nitro, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. The main limitation is the lack of understanding of its biochemical and physiological effects.
Future Directions
Potential future directions for research on 4-Methylthiophenol-2-nitro, 95% include further studies of its biochemical and physiological effects, its potential uses in medicine, and its potential as a therapeutic agent. Other areas of research could include its effects on other enzymes, its effects on cell proliferation, and its potential use in other fields such as cosmetics and food additives.
Synthesis Methods
4-Methylthiophenol-2-nitro, 95% can be synthesized through a reaction between 4-methylthiophenol and 2-nitrobenzaldehyde in the presence of a base. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by crystallization. The reaction is shown below:
4-Methylthiophenol + 2-Nitrobenzaldehyde → 4-(2-Methylthiophenyl)-2-nitrophenol, 95%
properties
IUPAC Name |
4-(2-methylsulfanylphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFAUORYQJKNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylthiophenyl)-2-nitrophenol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.